molecular formula C17H27N3O B5503676 N-(2,5-dimethylphenyl)-3-(4-ethyl-1-piperazinyl)propanamide

N-(2,5-dimethylphenyl)-3-(4-ethyl-1-piperazinyl)propanamide

Cat. No. B5503676
M. Wt: 289.4 g/mol
InChI Key: SKGRHABFAYWXQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of related N-substituted phenyl-piperazine derivatives involves reacting substituted anilines with chlorobutanoyl chloride in an aqueous basic medium, followed by coupling with 1-[(E)-3-phenyl-2-propenyl]piperazine in a polar aprotic medium (Raza et al., 2019).

Molecular Structure Analysis

  • The molecular structure of a similar compound, synthesized by reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, is characterized by weak intramolecular C—H⋯N interaction (Wang et al., 2004).

Chemical Reactions and Properties

  • N-substituted phenyl-piperazine derivatives exhibit biological activities, such as inhibitory potential against tyrosinase and melanin formation, indicating chemical reactivity (Raza et al., 2019).

Physical Properties Analysis

  • Specific physical properties are not directly mentioned in the available literature for N-(2,5-dimethylphenyl)-3-(4-ethyl-1-piperazinyl)propanamide. However, related compounds' physical properties can be inferred from NMR, IR, and mass spectral data (Raza et al., 2019).

Chemical Properties Analysis

  • The chemical properties of similar compounds involve their interactions with biological molecules, as evidenced by their activity in inhibitory assays and minimal cytotoxicity in hemolytic activity profiling (Raza et al., 2019).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-(4-ethylpiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-4-19-9-11-20(12-10-19)8-7-17(21)18-16-13-14(2)5-6-15(16)3/h5-6,13H,4,7-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGRHABFAYWXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200792
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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